SHP2 Allosteric Inhibition Potency: 1H-Pyrazolo[3,4-b]pyrazine Derivatives vs. IACS-13909 Control
A derivative of the 1H-pyrazolo[3,4-b]pyrazine scaffold, compound 4b, demonstrated highly potent and selective allosteric inhibition of SHP2 phosphatase. Its IC50 value of 3.2 nM was 17.75 times more potent than that of the positive control, IACS-13909, in the same assay [1]. This comparison highlights the superior inhibitory capacity achievable with optimized substitutions on the pyrazolo[3,4-b]pyrazine core, a finding that underscores the value of this scaffold for developing highly active SHP2 inhibitors.
| Evidence Dimension | SHP2 Allosteric Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | IACS-13909 (positive control) |
| Quantified Difference | 17.75-fold greater potency |
| Conditions | SHP2 allosteric inhibition assay (in vitro enzymatic) |
Why This Matters
For procurement, this data demonstrates that the pyrazolo[3,4-b]pyrazine core, when appropriately substituted, can yield SHP2 inhibitors with vastly superior potency compared to a known lead compound, making it a critical scaffold for SHP2-targeted drug discovery programs.
- [1] Xu, W.-Q., et al. (2025). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Biomolecular Structure and Dynamics, 43(11), 5465-5473. View Source
